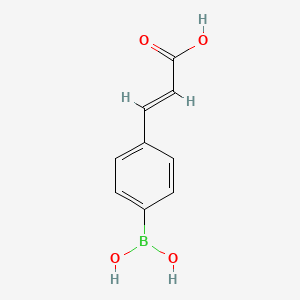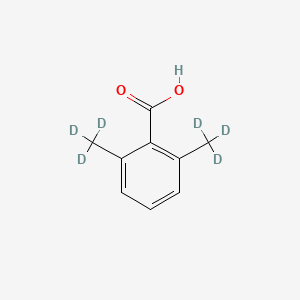
Pyrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrene is a colorless solid, solid and solutions have a slight blue fluorescence. Used in biochemical research. (EPA, 1998)
This compound is an ortho- and peri-fused polycyclic arene consisting of four fused benzene rings, resulting in a flat aromatic system. It has a role as a fluorescent probe and a persistent organic pollutant.
This compound is a parent class of polycyclic aromatic hydrocarbons containing four fused rings. (IUPAC 1998)
作用機序
Target of Action
Pyrene, a polycyclic aromatic hydrocarbon (PAH), primarily targets the aryl hydrocarbon receptor (AhR) . AhR is a ligand-activated transcription factor that can bind a variety of ligands, including exogenous aromatic hydrocarbons .
Mode of Action
This compound interacts with its target, AhR, leading to a series of biochemical reactions. The bacteria monooxygenase metabolizes this compound into an epoxide by introducing an oxygen molecule into the aromatic ring to form an arene epoxide intermediate . This intermediate is subsequently transformed .
Biochemical Pathways
This compound degradation occurs through three main steps: the ring cleavage process, side chain metabolism process, and central metabolism process . The intermediate diol is then cleaved by either intra or extradiol ring cleavage dioxygenase, through either ortho- or meta-cleavage pathway, resulting in specific intermediates such as catechol, which is then converted in the intermediate tricarboxylic acid (TCA) cycle .
Pharmacokinetics
It is known that this compound is highly fat-soluble and therefore tends to accumulate in fat and liver tissues . More research is needed to fully understand the ADME properties of this compound.
Result of Action
This compound’s action results in various molecular and cellular effects. It has been shown to increase the level of reactive oxygen species (ROS) in cells, putting them under the threat of potential oxidative damage . Antioxidants such as vitamin C have been shown to have a protective effect on cells, maintaining the stability of intracellular ROS levels to a certain extent .
Action Environment
Environmental factors significantly influence this compound’s action, efficacy, and stability. For instance, the presence of this compound in various environmental compartments such as air, surface water, soil, and sediments can affect its bioavailability and toxicity . Furthermore, this compound is found in tobacco smoke, charcoal-grilled foods, and PAH-contaminated surfaces of roofs, playgrounds, and highways . These environmental sources can contribute to human exposure to this compound, thereby influencing its action and effects.
Safety and Hazards
将来の方向性
Pyrene-based ligands have been attractive for the synthesis of metal–organic frameworks (MOFs) in recent years . This compound is also used in the fabrication of photovoltaic cells and organic light-emitting diodes (OLEDs) . Future research directions include the design and development of novel this compound-based structures and their utilization for different applications .
生化学分析
Biochemical Properties
Pyrene interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . For instance, it has been shown to be degraded by different microorganisms, including fungi, bacteria, and cyanobacteria . These organisms use this compound as a source of carbon and energy .
Cellular Effects
This compound can have various effects on cells and cellular processes . It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the environmental conditions .
Molecular Mechanism
The molecular mechanism of this compound’s action involves its interactions with biomolecules and changes in gene expression . This compound can bind to certain proteins, potentially inhibiting or activating enzymes . This can lead to changes in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . This compound is stable and resistant to degradation, but certain microorganisms can degrade it over time . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . High doses of this compound can have toxic or adverse effects . The specific effects can depend on the type of animal model and the specific conditions of the study .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with certain enzymes and cofactors . This compound can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It can interact with certain transporters or binding proteins . This compound can also affect its localization or accumulation within cells .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function . This compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications . The specific localization can depend on the type of cell and the environmental conditions .
特性
| { "Design of the Synthesis Pathway": "Pyrene can be synthesized through a Diels-Alder reaction between naphthalene and butadiene followed by a cyclization reaction.", "Starting Materials": [ "Naphthalene", "Butadiene" ], "Reaction": [ "Step 1: Naphthalene and butadiene are mixed together in a solvent such as benzene or toluene.", "Step 2: The mixture is heated to a temperature of around 100-120°C to initiate the Diels-Alder reaction.", "Step 3: The reaction mixture is then cooled and the resulting adduct is isolated.", "Step 4: The adduct is then subjected to a cyclization reaction, which can be achieved through heating with a Lewis acid catalyst such as aluminum chloride.", "Step 5: The resulting product is pyrene, which can be purified through recrystallization or column chromatography." ] } | |
CAS番号 |
1346601-04-4 |
分子式 |
C16H10 |
分子量 |
208.21 g/mol |
IUPAC名 |
pyrene |
InChI |
InChI=1S/C16H10/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h1-10H/i1+1,3+1,4+1,11+1,12+1,15+1 |
InChIキー |
BBEAQIROQSPTKN-KJFLWNQESA-N |
異性体SMILES |
C1=CC2=C3C(=C1)C=C[13C]4=[13CH][13CH]=[13CH][13C](=[13C]34)C=C2 |
SMILES |
C1=CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2 |
正規SMILES |
C1=CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2 |
同義語 |
Benzo[def]phenanthrene-13C6; NSC 17534-13C6; NSC 66449-13C6; |
製品の起源 |
United States |
Q1: How does pyrene primarily enter the human body in occupational settings like coke ovens?
A1: Research has shown that for coke oven workers, dermal absorption is the primary route of this compound uptake, accounting for an average of 75% of total absorption. [] This highlights the significant role of skin contamination in this compound exposure.
Q2: Can you elaborate on the metabolic pathway of this compound in the human body?
A2: this compound is metabolized in the body and excreted in urine as 1-hydroxythis compound. Studies on coke oven workers showed that 13% to 49% of absorbed this compound is metabolized and excreted this way, with variations depending on factors like smoking and alcohol consumption. []
Q3: What is the significance of urinary 1-hydroxythis compound as a biomarker?
A3: Urinary 1-hydroxythis compound levels are a valuable biological indicator of internal exposure to polycyclic aromatic hydrocarbons (PAHs) like this compound. [] Monitoring these levels can help assess the effectiveness of preventive measures in reducing exposure.
Q4: How does this compound interact with cytochrome P450 3A4 (CYP3A4)?
A4: this compound demonstrates positive cooperativity when hydroxylated by CYP3A4. Spectroscopic evidence suggests that this compound forms ground-state complexes within the fluid active site of CYP3A4. [] This interaction influences the enzyme's activity and may impact this compound metabolism.
Q5: How do heavy metals like copper, cadmium, and lead interact with this compound in a soil environment, and how does this affect plant uptake?
A5: Studies indicate a complex interplay between heavy metals and this compound in soil. While heavy metals negatively impact plant growth and this compound dissipation, moderate this compound concentrations can alleviate heavy metal toxicity, enhancing plant growth and metal uptake. This suggests a potential for phytoremediation in co-contaminated sites. []
Q6: What is the molecular formula and weight of this compound?
A6: this compound's molecular formula is C16H10, and its molecular weight is 202.26 g/mol.
Q7: What are the characteristic spectroscopic features of this compound?
A7: this compound exhibits unique fluorescence properties. It forms excimers (excited dimers) that emit a distinct spectrum from this compound monomers. [] This property is particularly useful in studying this compound's interaction with other molecules and surfaces.
Q8: How can this compound's fluorescence be utilized to characterize polymer surfaces?
A8: Time-resolved this compound fluorescence, specifically the ratio of intensities at specific wavelengths (I/III ratio), correlates with the surface tension of treated polymer films. This allows for the assessment of surface modifications and uniformity. []
Q9: How is this compound utilized in the development of fluorescent materials?
A9: this compound and its derivatives are incorporated into polymer matrices to create fluorescent materials. For instance, alkynylpyrenes embedded in polystyrene particles exhibit strong fluorescence, even in the presence of oxygen, making them suitable for various applications. []
Q10: How does the incorporation of this compound into polymer matrices affect its fluorescence properties?
A10: Embedding this compound derivatives within polymer particles can protect them from oxygen quenching, resulting in enhanced fluorescence stability compared to their behavior in organic solvents. [] This protection is crucial for maintaining fluorescence intensity in applications like bioimaging.
Q11: What is the role of horseradish peroxidase in the oxidation of this compound and phenols?
A11: Horseradish peroxidase significantly enhances the oxidation rates of both this compound and phenols compared to reactions with hydrogen peroxide alone. This enzymatic activity highlights the potential for peroxidase-containing plants in the bioremediation of environments contaminated with these pollutants. []
Q12: How have computational methods been employed to study this compound derivatives?
A12: Semiempirical calculations, such as AM1, have been used to study the charge distribution and predict the (13)C NMR spectra of alkylthis compound dications, providing insights into their electronic structures. [] These calculations are valuable for understanding the reactivity and properties of this compound derivatives.
Q13: How do structural modifications of this compound affect its interaction with DNA?
A13: Studies on N-(deoxyguanosin-8-yl)-n-aminothis compound adducts, derived from different isomers of nitrothis compound, revealed that the position of the amino group on the this compound ring influences the adduct's conformation and its interaction with DNA. This highlights the importance of SAR studies in understanding the mutagenic potential of different nitrothis compound isomers. []
Q14: What approaches enhance the bioavailability of this compound for biodegradation?
A15: Encapsulating this compound in biocompatible oils, such as paraffin oil, within chitosan-coated alginate-polyvinyl alcohol microspheres significantly improves its bioavailability. This method allows for efficient delivery and enhances this compound degradation by microorganisms like Mycobacterium frederiksbergense. []
Q15: What are the regulatory guidelines concerning this compound levels in food products?
A16: The European Union has established maximum levels for this compound and other PAHs in processed foods under Regulation (EC) No. 1881/2006, aiming to minimize human exposure to these potentially harmful compounds. []
Q16: What factors contribute to the presence of this compound in tea plants and how does this impact tea quality?
A17: this compound can be absorbed by tea plants (Camellia sinensis) through contaminated water, primarily accumulating in the roots. This accumulation can influence the chemical composition of tea leaves, affecting the content of catechins, caffeine, polyphenols, and amino acids. []
Q17: What are the environmental concerns associated with this compound?
A18: this compound is a persistent environmental pollutant found in sources like coal fly ash. [] Its photochemical transformation in the environment is limited, raising concerns about its long-term impact.
Q18: What analytical techniques are commonly employed for the detection and quantification of this compound?
A19: High-performance liquid chromatography (HPLC) coupled with fluorescence detection is a widely used method for determining this compound levels in various matrices, including vegetable oils [] and oriental medicines. []
Q19: How is this compound typically extracted from complex matrices like vegetable oils for analysis?
A20: A common approach involves using aluminum oxide for cleanup. Lipids are retained on the aluminum oxide column while this compound is eluted for subsequent analysis by HPLC. This method ensures accurate quantification by minimizing matrix interference. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









